(R)-N-Isobutylpiperidin-3-amine dihydrochloride
CAS No.:
Cat. No.: VC20679069
Molecular Formula: C9H22Cl2N2
Molecular Weight: 229.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H22Cl2N2 |
|---|---|
| Molecular Weight | 229.19 g/mol |
| IUPAC Name | N-(2-methylpropyl)piperidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H20N2.2ClH/c1-8(2)6-11-9-4-3-5-10-7-9;;/h8-11H,3-7H2,1-2H3;2*1H |
| Standard InChI Key | HBBTZLXSZLVOLS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNC1CCCNC1.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
(R)-N-Isobutylpiperidin-3-amine dihydrochloride is a stereospecific compound with the IUPAC name N-(2-methylpropyl)piperidin-3-amine dihydrochloride. Its canonical SMILES representation is CC(C)CNC1CCCNC1.Cl.Cl, reflecting the isobutyl group attached to the piperidine ring’s nitrogen atom and two hydrochloride counterions. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.19 g/mol |
| InChI Key | HBBTZLXSZLVOLS-UHFFFAOYSA-N |
| PubChem CID | 75994086 |
The dihydrochloride form improves water solubility, making it suitable for in vitro assays . X-ray crystallography of analogous piperidine derivatives reveals chair conformations for the six-membered ring, with the isobutyl group occupying an equatorial position to minimize steric strain .
Synthesis and Optimization
Reductive Amination
The primary synthesis route involves reductive amination of 1-benzyl-4-piperidone with isobutylamine using sodium triacetoxyborohydride () as the reducing agent. This method yields the secondary amine intermediate with moderate to high efficiency (65–68% yield) . For example, reacting 3.0 mmol of 1-benzyl-4-piperidone with 4.5 mmol isobutylamine produces (R)-N-Isobutylpiperidin-3-amine as a colorless oil, which is subsequently treated with hydrogen chloride gas in diethyl ether to form the dihydrochloride salt .
Alternative Reduction Strategies
Patent literature describes a scaled-up synthesis using lithium aluminum hydride () in tetrahydrofuran (THF). This method achieves ≥1.6 equivalents of for reducing (R)-3-aminopiperidin-2-one hydrochloride precursors at 45–70°C, yielding the target compound with >95% enantiomeric excess .
Applications in Drug Development
Antifungal Agents
Lead optimization efforts focus on modifying the alkyl chain length to balance potency and safety. For instance, replacing the isobutyl group with n-dodecyl improves antifungal activity but increases cytotoxicity .
Epigenetic Modulators
The piperidine core serves as a scaffold for KDM2B inhibitors, with ongoing clinical trials for solid tumors .
| Parameter | Specification |
|---|---|
| Storage Conditions | −20°C in airtight containers |
| Handling Precautions | Use PPE; avoid inhalation |
| Regulatory Status | Research-use only (non-GMP) |
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